

Metabolic Activation and Mechanism of Action

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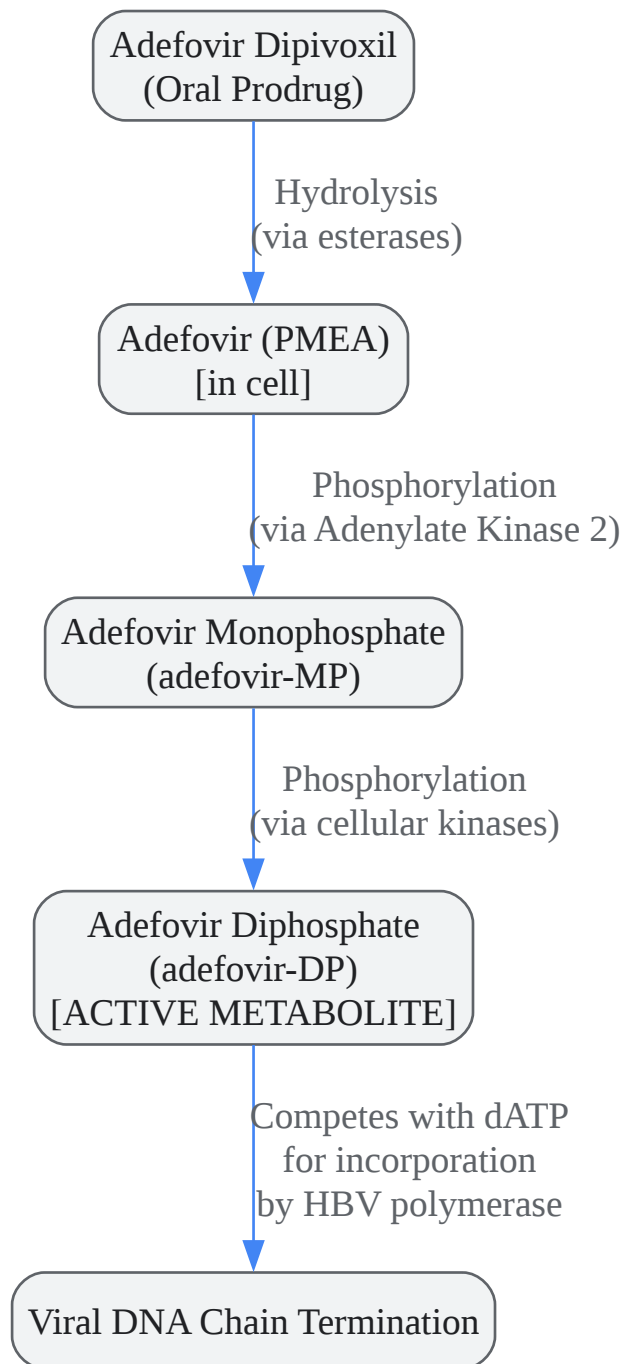
Compound Focus: Adefovir Dipivoxil

CAS No.: 142340-99-6

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Adefovir dipivoxil is an oral prodrug designed to enhance cellular permeability. Its metabolic activation is a sequential, multi-step process that ultimately produces the active metabolite, **adefovir diphosphate (adefovir-DP)** [1] [2].



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Figure 1: The metabolic activation pathway of **adefovir dipivoxil** to its active form, adefovir diphosphate, and its primary antiviral mechanism.

The active metabolite, adefovir-DP, is an analog of deoxyadenosine triphosphate (dATP). Its primary mechanism of action is to **compete with the natural substrate dATP** for incorporation into the growing DNA chain by the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) [1]. Because adefovir-DP **lacks a 3'-hydroxyl group**, its incorporation results in **chain termination**, thus inhibiting viral replication [1]. Adefovir-DP has been shown to be effective against both wild-type HBV and lamivudine-resistant mutants [3].

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the metabolism and pharmacokinetics of adefovir and its active form.

Parameter	Value / Finding	Experimental Context
Intracellular Half-life of Adefovir-DP	Long (exact value not specified; supports once-daily dosing)	Primary human hepatocytes and Hep G2 cells [1]
Enzymes in Phosphorylation	Adenylate Kinase 2 (primary enzyme for 1st step, adefovir → adefovir-MP)	<i>In vitro</i> enzymatic assays [1]
Antiviral Efficacy (DHBV model)	Dose-dependent inhibition of viral DNA synthesis and CCC DNA amplification	Primary duck hepatocytes infected with duck HBV (DHBV) [3]
Clinical Efficacy (HBV DNA reduction)	>4.1 log ₁₀ reduction after 12 weeks of treatment	Phase II clinical trials in chronic HBV patients [3]

Detailed Experimental Protocols

To support research and drug development, here are methodologies for key experiments involving adefovir.

Protocol 1: Analysis of Intracellular Adefovir Metabolites in Hepatic Cells

This LC/MS/MS protocol is used to quantify the intracellular levels of adefovir and its phosphorylated metabolites [1].

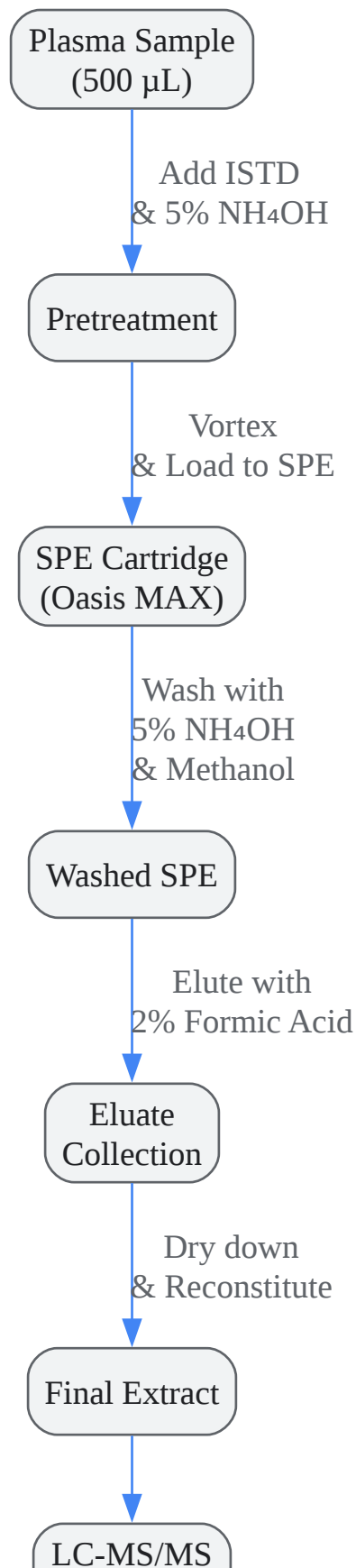
- **Cell Culture:** Use relevant hepatic cell lines (e.g., Hep G2, Huh-7) or primary human hepatocytes. Culture under standard conditions (e.g., EMEM with 10% FBS at 37°C, 5% CO₂).
- **Dosing:** Incubate cells with 10 µM radiolabeled [³H]-adefovir for 24 hours. Include controls.
- **Metabolite Extraction:** After incubation, wash cells with cold PBS. Lyse cells with a suitable lysis buffer (e.g., 70% methanol).
- **Chromatography:**
 - **Technique:** Reverse-phase ion-pairing chromatography.
 - **Column:** Phenomenex Prodigy 5u ODS C18.
 - **Mobile Phase:** Buffer A (5% acetonitrile, 5 mM tetrabutylammonium bromide, 25 mM potassium phosphate, pH 6.0); Buffer B (60% acetonitrile, 5 mM TBAB, 25 mM KP, pH 6.0).
 - **Gradient:** Isocratic 100% A for 2 min, linear gradient to 50% B over 25 min, wash with 100% B, and re-equilibration.
- **Detection:** Use a radioflow detector or tandem mass spectrometry for metabolite identification and quantification. Confirm phosphorylated metabolites by treating extracts with calf intestinal phosphatase (CIP), which will dephosphorylate them and cause a shift in their retention times [1].

Protocol 2: Bioanalytical Method for Adefovir Quantification in Plasma

This validated LC-MS/MS method is designed for pharmacokinetic studies in human plasma [4].

- **Sample Preparation (Solid Phase Extraction):**
 - **Internal Standard:** Use **adefovir-d₄**.
 - **Pretreatment:** Pipette 500 µL of human plasma, add 50 µL of ISTD working solution (200 ng/mL), and 400 µL of 5% ammonia solution. Vortex.
 - **SPE Cartridge:** Oasis MAX (30 mg/1 cc).
 - **Procedure:** Load pretreated samples. Centrifuge at 1500 rpm for 1 min (2-10°C). Wash with 1 mL of 5% ammonia solution, then 1 mL of methanol. Elute with 1 mL of 2% formic acid solution.
 - **Evaporation & Reconstitution:** Evaporate eluate to dryness under nitrogen at 50°C. Reconstitute in 300 µL of methanol:10 mM ammonium acetate (70:30, v/v). Inject 20 µL.
- **LC-MS/MS Conditions:**
 - **Column:** Synergi MAX-RP 80A (150 mm × 4.6 mm, 4 µm).
 - **Mobile Phase:** 10 mM ammonium acetate buffer (pH 8.7) : Methanol (75:25, v/v).
 - **Mode:** Isocratic.
 - **Flow Rate:** 0.6 mL/min.

- **Detection:** ESI-positive ion mode.



Analysis

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Figure 2: Solid phase extraction workflow for quantifying adefovir in human plasma.

Emerging Research and Novel Applications

Beyond its established antiviral use, recent research has explored the repurposing of **adefovir dipivoxil**, highlighting its potential as a **RET transcriptional inhibitor**.

- **Cell-Based Screening Assay: Adefovir dipivoxil** was identified via a high-throughput screen using an HEK293 cell line stably expressing a firefly luciferase gene under the control of the **RET promoter**. Treatment with the drug (at 5 μM for 48 hours) significantly reduced luciferase activity, indicating suppression of RET transcription [2].
- **Antitumor Effects in MTC:** In human medullary thyroid carcinoma (MTC) TT cells, **adefovir dipivoxil**:
 - Suppressed endogenous RET mRNA and protein expression [2].
 - Inhibited RET-dependent cell proliferation and increased apoptosis [2].
 - Interfered with STAT3 phosphorylation and showed high binding affinity to STAT3, suggesting a potential multi-targeted mechanism in cancer cells [2].

Key Considerations for Research and Development

- **Nephrotoxicity:** Chronic administration requires careful monitoring of renal function, as **adefovir dipivoxil** is associated with potential nephrotoxicity, particularly in at-risk populations. Dosing intervals must be adjusted for patients with renal impairment [5].
- **Resistance:** While resistance to adefovir is less frequent compared to other antivirals, novel resistance mutations in the HBV polymerase can emerge during long-term therapy [1].
- **Bone Toxicity:** Long-term use of nucleotide analogs like adefovir has been linked to bone toxicity. Studies show that switching patients to tenofovir alafenamide (TAF) can lead to improvements in bone metabolism markers [6].

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